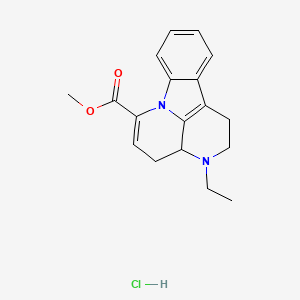
Hexaprofen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
El Hexaprofen se sintetiza mediante una serie de reacciones químicas que comienzan con la reacción de Friedel-Crafts del ciclohexilbenceno con α-cloro-α-(metiltio)acetato de etilo y α-cloro-α-(metiltio)acetonitrilo. Esta reacción produce 2-(metiltio)-2-(4-ciclohexilfenil)acetato de etilo y 2-metiltio-2-(4-ciclohexilfenil)acetonitrilo. Estos intermediarios se convierten entonces en 2-metiltio-2-(4-ciclohexilfenil)propionato de etilo y 2-metiltio-2-(4-ciclohexilfenil)propionitrilo mediante metilación con hidruro de sodio y yoduro de metilo. Finalmente, el this compound se obtiene por hidrólisis y desulfuración de estos compuestos .
Métodos de Producción Industrial
La producción industrial del this compound sigue rutas sintéticas similares, pero a mayor escala, asegurando un alto rendimiento y pureza. El proceso implica un control estricto de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, para optimizar la eficiencia de la producción y minimizar las impurezas .
Análisis De Reacciones Químicas
Tipos de Reacciones
El hexaprofen experimenta diversas reacciones químicas, entre ellas:
Oxidación: El this compound puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el this compound en alcoholes u otras formas reducidas.
Sustitución: El this compound puede sufrir reacciones de sustitución, en las que los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos en las reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
El hexaprofen tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como compuesto modelo para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas.
Biología: Se investiga por sus efectos en los procesos celulares y las vías inflamatorias.
Medicina: Se explora su posible uso terapéutico en el tratamiento de enfermedades inflamatorias, el manejo del dolor y otras afecciones médicas.
Industria: Se utiliza en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos.
Mecanismo De Acción
El hexaprofen ejerce sus efectos inhibiendo la enzima ciclooxigenasa (COX), que participa en la síntesis de prostaglandinas. Las prostaglandinas son mediadores de la inflamación y el dolor. Al inhibir la COX, el this compound reduce la producción de prostaglandinas, aliviando así la inflamación y el dolor. Los objetivos moleculares incluyen las enzimas COX-1 y COX-2, y las vías involucradas son la vía del ácido araquidónico .
Comparación Con Compuestos Similares
El hexaprofen es similar a otros AINE como el ibuprofeno, el naproxeno y el ketoprofeno. Sin embargo, es único debido a su estructura química específica, que le confiere propiedades farmacológicas distintas. Por ejemplo:
Ibuprofeno: Efectos antiinflamatorios similares, pero difiere en su estructura química y farmacocinética.
Naproxeno: Vida media más larga en comparación con el this compound, lo que lo hace adecuado para afecciones crónicas.
Ketoprofeno: Mecanismo de acción similar, pero puede tener perfiles de efectos secundarios diferentes.
Compuestos Similares
- Ibuprofeno
- Naproxeno
- Ketoprofeno
- Bufexamac
- Butibufen
Propiedades
Número CAS |
24645-20-3 |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
2-(4-cyclohexylphenyl)propanoic acid |
InChI |
InChI=1S/C15H20O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,16,17) |
Clave InChI |
YTUMWOBUZOYYJQ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2CCCCC2)C(=O)O |
SMILES canónico |
CC(C1=CC=C(C=C1)C2CCCCC2)C(=O)O |
| 24645-20-3 | |
Sinónimos |
2-(4'-cyclohexylphenyl)propionic acid BTS 13,622 BTS 13622 hexaprofen |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


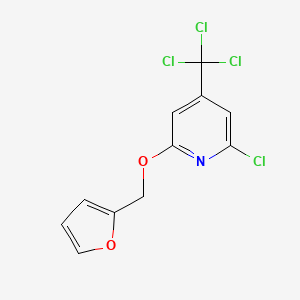
![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,12-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.6]dodeca-1(6),2,4-triene](/img/structure/B1210459.png)
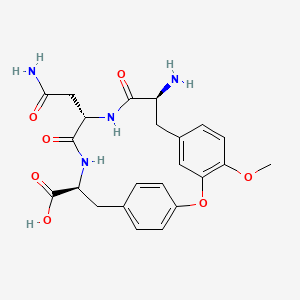
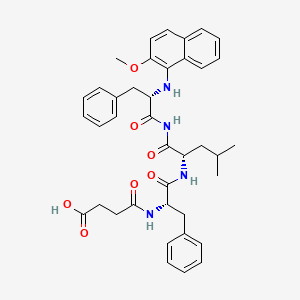
![4-[(3s,3Ar,5ar,6s,9as,9br)-3-hydroxy-3a,6-dimethyldodecahydro-1h-cyclopenta[a]naphthalen-6-yl]butan-2-one](/img/structure/B1210462.png)
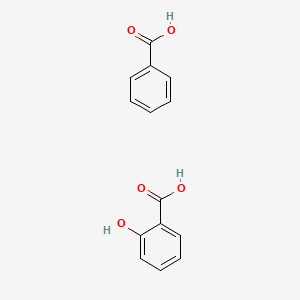
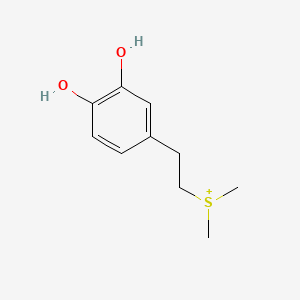



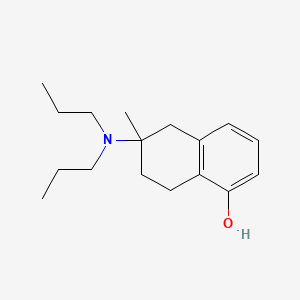
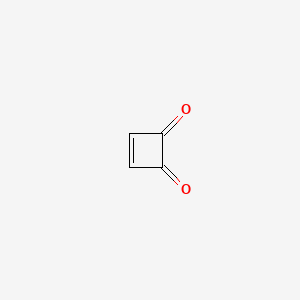
![Acido ursulcolico [Italian]](/img/structure/B1210475.png)
